5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride 5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219407-53-9
VCID: VC5474188
InChI: InChI=1S/C11H10FN3.ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;/h1-6H,13H2,(H2,14,15);1H
SMILES: C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl
Molecular Formula: C11H11ClFN3
Molecular Weight: 239.68

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride

CAS No.: 2219407-53-9

Cat. No.: VC5474188

Molecular Formula: C11H11ClFN3

Molecular Weight: 239.68

* For research use only. Not for human or veterinary use.

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride - 2219407-53-9

Specification

CAS No. 2219407-53-9
Molecular Formula C11H11ClFN3
Molecular Weight 239.68
IUPAC Name 5-(3-fluorophenyl)pyridine-3,4-diamine;hydrochloride
Standard InChI InChI=1S/C11H10FN3.ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;/h1-6H,13H2,(H2,14,15);1H
Standard InChI Key VKEHATUKAMCAKU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride belongs to the class of diarylpyridine derivatives, featuring a pyridine ring substituted with a fluorine-bearing phenyl group and two amine functionalities. The hydrochloride salt formation occurs via protonation of the amine groups, as evidenced by its molecular formula C₁₁H₁₁ClFN₃ . Key identifiers include:

PropertyValueSource
CAS Number (base)1214358-61-8
CAS Number (hydrochloride)2219407-53-9
Molecular Weight239.68 g/mol
IUPAC Name5-(3-fluorophenyl)pyridine-3,4-diamine; hydrochloride
SMILESC1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl

The compound’s structure has been validated through spectral data, including NMR and mass spectrometry, confirming the positions of the fluorine and amine groups .

Synthesis and Manufacturing

Synthetic Pathways

The base compound, 5-(3-fluorophenyl)pyridine-3,4-diamine, is synthesized through a multi-step protocol starting from 2-chloro-3-nitropyridine (1a). Key steps include:

  • Nucleophilic Aromatic Substitution: Reaction of 1a with 3-fluoroaniline in dimethyl sulfoxide (DMSO) at 100°C yields 3-nitro-N-(3-fluorophenyl)pyridin-2-amine .

  • Nitro Reduction: Treatment with sodium dithionite reduces the nitro group to an amine, forming 5-(3-fluorophenyl)pyridine-3,4-diamine .

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, enhancing solubility for biological assays.

Optimization and Yield

Yields for the base compound range from 40–60%, with purity confirmed via HPLC. The hydrochloride form is typically isolated as a white crystalline solid, though solubility data remain limited .

Physicochemical Properties

Thermal and Solubility Profiles

The hydrochloride salt exhibits a boiling point of 442.2±45.0°C and a flash point of 221.2±28.7°C, consistent with aromatic amine derivatives . While aqueous solubility is unreported, the salt’s polarity suggests improved solubility over the free base.

PropertyValueSource
Density1.3±0.1 g/cm³
Boiling Point442.2±45.0°C
Flash Point221.2±28.7°C
LogP (Partition Coefficient)1.58

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyridine) confirm amine and aromatic functionalities .

  • ¹H NMR: Signals at δ 6.8–7.2 ppm (fluorophenyl protons) and δ 8.1–8.5 ppm (pyridine protons) align with predicted shifts .

Applications in Drug Development

Intermediate for Heterocyclic Scaffolds

The compound serves as a precursor for synthesizing imidazo[4,5-b]pyridines, a class with demonstrated anticancer and anti-inflammatory activities . For example, cyclocondensation with aldehydes yields tricyclic derivatives evaluated in high-throughput screens .

Structure-Activity Relationship (SAR) Studies

Modifications to the fluorophenyl or amine groups could optimize bioavailability and target affinity. Introducing electron-withdrawing groups (e.g., -CF₃) may enhance COX-2 selectivity, as seen in analogous compounds .

Future Perspectives

Research Gaps

  • Solubility and Pharmacokinetics: Empirical data on the hydrochloride’s aqueous solubility and oral bioavailability are needed.

  • In Vivo Efficacy: Animal studies to validate anticancer and anti-inflammatory claims.

Synthetic Innovations

Flow chemistry or microwave-assisted synthesis could improve yield and reduce reaction times .

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